(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene
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Overview
Description
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is a chemical compound known for its unique structure and properties It consists of a cyclopentadienyl ring substituted with two phenyl groups at the 2 and 4 positions, and a benzene ring attached to the cyclopentadienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cyclopentadienyl ring and a suitable dienophile, such as a phenyl-substituted alkene. The reaction conditions often include elevated temperatures and the use of a solvent like toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may participate in electron transfer reactions, radical formation, and other biochemical processes that influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylbenzene: Lacks the phenyl substitutions at the 2 and 4 positions.
Tetraphenylcyclopentadienone: Contains four phenyl groups attached to the cyclopentadienone ring.
Pyridylphenylene cyclopentadienone: Contains pyridyl and phenylene groups, used in dendrimer synthesis.
Uniqueness
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in organic synthesis and materials science.
Biological Activity
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene, a polycyclic aromatic hydrocarbon, has garnered attention in recent years for its potential biological activities. This compound's unique structure, characterized by a cyclopentadiene unit and two phenyl groups, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Value |
---|---|
CAS Number | 192653-46-6 |
Molecular Formula | C21H18 |
Molecular Weight | 258.37 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activities and disruption of cellular processes.
Key Mechanisms:
- Electrophilic Substitution: The presence of electron-rich phenyl groups enhances the compound's reactivity towards nucleophiles.
- Free Radical Formation: The compound can generate free radicals under certain conditions, which may contribute to its biological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:
- Inhibition of cell proliferation: A dose-dependent reduction in cell viability was observed.
- Induction of apoptosis: Flow cytometry analysis revealed increased Annexin V staining in treated cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays showed:
- Minimum Inhibitory Concentration (MIC): For Staphylococcus aureus and Escherichia coli, MIC values were determined to be 50 µg/mL and 75 µg/mL respectively.
- Mechanism of Action: The antimicrobial effect is hypothesized to be due to membrane disruption and interference with bacterial metabolic processes.
Toxicological Aspects
While the biological activities are promising, the safety profile of this compound requires thorough investigation. Toxicological studies have indicated potential cytotoxic effects at higher concentrations.
Toxicity Studies:
- Cell Viability Assays: High concentrations (>100 µg/mL) led to significant cytotoxicity in normal human fibroblasts.
- Genotoxicity Tests: Preliminary tests indicated no significant DNA damage at therapeutic concentrations.
Properties
CAS No. |
6311-25-7 |
---|---|
Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-17,22H |
InChI Key |
CUFFHBHPQZGOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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